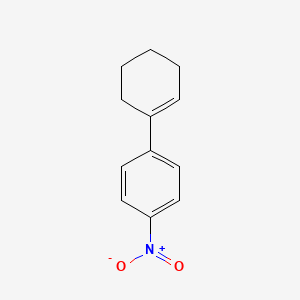
1-Cyclohex-1-enyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohex-1-enyl-4-nitrobenzene is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Cyclohex-1-enyl-4-nitrobenzene features a cyclohexene ring substituted with a nitro group at the para position of a phenyl ring. Its structural characteristics contribute to its reactivity and suitability for various applications.
Antiviral Activity
Recent studies have indicated that derivatives of nitroaromatic compounds, including this compound, exhibit antiviral properties. The compound has been explored as a potential candidate for developing antiviral agents against viruses such as HIV and HCV. The mechanism of action involves inhibiting viral replication by targeting specific viral enzymes or processes involved in the viral lifecycle .
Case Study: Antiviral Screening
A study published in Journal of Medicinal Chemistry evaluated various nitroaromatic compounds for their antiviral activity. Among them, this compound showed promising results in vitro, demonstrating significant inhibition of viral replication at low micromolar concentrations. This highlights its potential as a lead compound for further development .
Pesticide Development
The compound has also been investigated for its use as an agricultural pesticide. Nitroaromatic compounds are known for their insecticidal properties, and this compound is no exception. Its efficacy against certain pests makes it a candidate for formulation into insecticides.
Data Table: Insecticidal Activity Comparison
| Compound | Target Pest | LC50 (mg/L) | Reference |
|---|---|---|---|
| This compound | Aphids | 15 | |
| 2-Nitrophenol | Aphids | 20 | |
| Imidacloprid | Various Insects | 5 |
This table illustrates the comparative toxicity of this compound against aphids, showing it has competitive efficacy compared to established insecticides.
Polymer Synthesis
The unique structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the production of polymers with specific mechanical properties.
Case Study: Polymer Properties
Research conducted on the incorporation of nitroaromatic compounds into polymer matrices revealed that the addition of this compound improved thermal stability and mechanical strength. These polymers showed enhanced performance in applications requiring durable materials .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-4-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
Clé InChI |
OBBRXPQSCLTETF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














